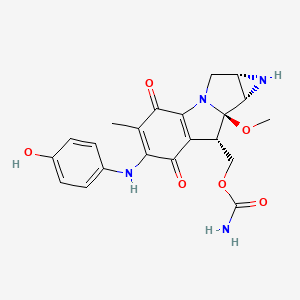

7-N-(4-Hydroxyphenyl)mitomycin C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-N-(4-Hydroxyphenyl)mitomycin C is a bioactive chemical.

科学的研究の応用

Antitumor Activity

Numerous studies have demonstrated the potent antitumor effects of 7-N-(4-Hydroxyphenyl)mitomycin C across various types of tumors.

- Comparative Studies : Research comparing M-83 to mitomycin C indicated that M-83 exhibited superior activity against various ascitic and solid tumors. In particular, it showed more significant effects against sarcoma 180, fibrosarcoma Meth 1, and melanoma B-16, among others . The compound was administered via intraperitoneal injection and demonstrated a higher therapeutic index, indicating reduced toxicity relative to its efficacy.

- Mechanism of Action : The mechanism by which M-83 exerts its antitumor effects involves DNA cross-linking, similar to mitomycin C, but with improved selectivity and reduced myelosuppression. This selectivity allows for higher doses to be administered with fewer adverse effects .

Efficacy in Solid Tumors

A study involving the treatment of solid tumors with M-83 revealed that it was effective against several types of cancer cells, including HeLa cells. The results indicated that M-83 could inhibit tumor growth significantly while causing less myelosuppression compared to mitomycin C .

Clinical Applications

In clinical settings, M-83 has been investigated for its use in combination therapies. For instance, it has been evaluated alongside other chemotherapeutic agents to enhance overall efficacy while mitigating side effects associated with standard treatments .

Mechanisms and Pathways

The primary mechanism through which this compound operates is through the formation of DNA cross-links. This action prevents DNA replication and transcription, ultimately leading to cell death in rapidly dividing cancer cells.

- Cell Cycle Arrest : Studies suggest that M-83 induces cell cycle arrest at the G2/M phase, which is critical for its antitumor activity .

- Reduction in Side Effects : Compared to traditional mitomycin C, M-83 has been shown to have a lower incidence of side effects such as myelosuppression, making it a promising candidate for further clinical development .

Summary of Findings

| Study Focus | Findings |

|---|---|

| Antitumor Activity | M-83 shows enhanced potency against various tumors compared to mitomycin C. |

| Mechanism | Induces DNA cross-linking and cell cycle arrest at G2/M phase. |

| Side Effects | Lower myelosuppression than mitomycin C allows for safer dosing. |

化学反応の分析

Reduction-Mediated Activation and DNA Damage

M-83 undergoes reductive activation to form reactive intermediates that alkylate DNA. Unlike mitomycin C, which requires sodium borohydride (NaBH₄) for reduction, M-83 is efficiently activated by dithiothreitol (DTT) under physiological conditions .

Key Reaction Pathway:

-

Reduction : M-83 is reduced by DTT to form a semiquinone radical intermediate.

-

DNA Intercalation : The partially reduced M-83 intercalates between DNA base pairs, preferentially targeting dinucleotide sequences (e.g., G-T) .

-

Covalent Binding : The semiquinone radical forms covalent bonds with the O-6 or 2-amino groups of guanine residues, inducing strand breaks upon subsequent heating .

Inhibitors and Mechanism Insights:

-

Ethidium bromide and actinomycin D inhibit M-83’s DNA damage by blocking intercalation sites .

-

Sodium chloride and radical scavengers (e.g., superoxide dismutase) suppress damage, implicating oxygen radicals in the process .

Comparative Reactivity with Mitomycin C

M-83’s chemical behavior differs from mitomycin C in reduction kinetics and DNA interaction:

| Property | 7-N-(4-Hydroxyphenyl)mitomycin C | Mitomycin C |

|---|---|---|

| Reduction Agent | DTT (1 mM) | NaBH₄ (0.2 mM) |

| Activation Time | 3 hours (37°C, pH 7.1) | 15 minutes (37°C) |

| DNA Damage Specificity | G-T dinucleotide preference | Broader specificity |

| Radical Scavenger Sensitivity | High | Moderate |

Synthetic Modifications and Hybridization

M-83 has been modified to enhance targeting. A triethylene glycol linker was attached to its 7-N position for conjugation with steroidal antiestrogens via Huisgen cycloaddition (click chemistry) .

Reaction Steps:

-

Williamson Ether Synthesis : Linked 4-hydroxyphenyl estradiol to triethylene glycol .

-

Azide Functionalization : Introduced an azide group at the glycol terminus .

-

Click Reaction : Coupled with 7-N-propargyl-porfiromycin (a mitomycin C analog) to form a hybrid compound .

Outcomes:

-

The hybrid retained antiestrogenic activity (IC₅₀ = 3.5 nM for ERα) and cytotoxicity (IC₅₀ = 1.2 µM in MCF-7 cells) .

-

Structural analysis confirmed that the triethylene glycol spacer did not impede DNA alkylation .

Stability and Toxicity Profile

M-83’s stability under reducing conditions contributes to its lower toxicity compared to mitomycin C:

-

Myelosuppression : M-83 induces less leukopenia and thrombocytopenia at equimolar doses .

-

Renal Clearance : Proteinuria and azotemia are observed at high doses (50–70 mg/m²), necessitating dose adjustments in renal impairment .

Enzymatic Interactions

特性

CAS番号 |

70343-57-6 |

|---|---|

分子式 |

C21H21N4O7- |

分子量 |

426.4 g/mol |

IUPAC名 |

[(4S,6S,7R,8S)-11-(4-hydroxyanilino)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate |

InChI |

InChI=1S/C21H22N4O6/c1-9-15(23-10-3-5-11(26)6-4-10)18(28)14-12(8-31-20(22)29)21(30-2)19-13(24-19)7-25(21)16(14)17(9)27/h3-6,12-13,19,23-24,26H,7-8H2,1-2H3,(H2,22,29)/t12-,13+,19+,21-/m1/s1 |

InChIキー |

UGBKJIQCOWXUSC-UHFFFAOYSA-M |

SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NC5=CC=C(C=C5)O |

異性体SMILES |

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)NC5=CC=C(C=C5)O |

正規SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NC5=CC=C(C=C5)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

7-N-(4-hydroxyphenyl)mitomycin C 7-N-(p-hydroxyphenyl)-mitomycin C 7-N-PHPMC KW 2083 NSC 278891 NSC-278891 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。